molecular formula C21H24N4O3 B5038846 1-(1-adamantyl)-N-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide

1-(1-adamantyl)-N-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No. B5038846
M. Wt: 380.4 g/mol
InChI Key: JLTNQBKUXUXAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-adamantyl)-N-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide, commonly known as "Adapazar" is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazole-3-carboxamide derivatives and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of Adapazar is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Adapazar has been shown to exhibit several biochemical and physiological effects. In preclinical studies, Adapazar has been reported to reduce inflammation and pain in animal models of arthritis and other inflammatory disorders. Adapazar has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. In addition, Adapazar has been reported to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Adapazar has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in the laboratory. Adapazar has also been shown to exhibit potent anti-inflammatory and analgesic activities, making it an attractive candidate for use in preclinical studies. However, the limitations of Adapazar include its low solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of Adapazar. One potential direction is the development of Adapazar as a therapeutic agent for the treatment of inflammatory disorders such as arthritis. Another potential direction is the development of Adapazar as a chemotherapeutic agent for the treatment of cancer. In addition, further studies are needed to elucidate the mechanism of action of Adapazar and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, Adapazar is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of Adapazar is straightforward, and the compound has been shown to exhibit potent anti-inflammatory and analgesic activities, making it an attractive candidate for use in preclinical studies. Further studies are needed to fully understand the mechanism of action of Adapazar and its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of Adapazar involves the reaction of 1-adamantylamine, 4-methylphenyl hydrazine, and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired compound with a good yield. The synthesis of Adapazar has been reported in several scientific journals, and the method has been optimized for better yields.

Scientific Research Applications

Adapazar has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of Adapazar is in the field of medicinal chemistry. Adapazar has been shown to exhibit potent anti-inflammatory and analgesic activities in preclinical studies. It has also been reported to have antitumor activity against several cancer cell lines. Adapazar has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle.

properties

IUPAC Name

1-(1-adamantyl)-N-(4-methylphenyl)-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-13-2-4-17(5-3-13)22-20(26)19-18(25(27)28)12-24(23-19)21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,12,14-16H,6-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTNQBKUXUXAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.